3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one
Description
This compound is a heterocyclic small molecule featuring two distinct pharmacophores:
- Imidazo[2,1-b][1,3]thiazole core: A fused bicyclic system with a 4-methoxyphenyl substituent at position 5. This scaffold is associated with diverse biological activities, including kinase inhibition and antimicrobial effects .
- Piperazine-pyrimidine moiety: A 4-(pyrimidin-2-yl)piperazine group linked via a propan-1-one spacer. Piperazine derivatives are widely explored for their CNS-targeting properties (e.g., serotonin/dopamine receptor modulation) .
Its synthesis likely involves cyclocondensation of thiazole precursors with carbonyl-containing intermediates, followed by piperazine coupling .
Properties
IUPAC Name |
3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-1-(4-pyrimidin-2-ylpiperazin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O2S/c1-31-19-6-3-17(4-7-19)20-15-29-18(16-32-23(29)26-20)5-8-21(30)27-11-13-28(14-12-27)22-24-9-2-10-25-22/h2-4,6-7,9-10,15-16H,5,8,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDXBBNAUULPQGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CCC(=O)N4CCN(CC4)C5=NC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazoles, have been found to have diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
For instance, some thiazole derivatives have been reported to have cytotoxic activity on human tumor cell lines.
Biochemical Pathways
Thiazole derivatives are known to modulate a variety of biochemical pathways due to their diverse biological activities.
Pharmacokinetics
It’s known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties could influence the bioavailability of the compound.
Biological Activity
The compound 3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one is a member of the imidazo[2,1-b][1,3]thiazole class, which is recognized for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other pharmacological applications.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- An imidazo[2,1-b][1,3]thiazole core.
- A methoxyphenyl substituent.
- A pyrimidinylpiperazine moiety.
This structural diversity contributes to its potential interactions with various biological targets.
Anticancer Activity
Research indicates that imidazo[2,1-b][1,3]thiazole derivatives exhibit significant anticancer properties. For instance:
- A related compound demonstrated cytotoxic activity against the NCI-60 cancer cell panel with GI50 values ranging from 1.4 to 4.2 µM .
- Studies on similar derivatives have shown inhibition of pancreatic cancer cell lines (SUIT-2, Capan-1, Panc-1) with IC50 values between 5.11 and 10.8 µM .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 9c | SUIT-2 | 5.11 |
| Compound 9l | Capan-1 | 10.8 |
| Compound 2 | NCI-60 Panel | 1.4 - 4.2 |
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties:
- Certain derivatives have shown effectiveness against bacterial strains and fungi, suggesting potential utility in treating infections .
Table 2: Antimicrobial Activity of Imidazo[2,1-b][1,3]thiazole Derivatives
| Derivative | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 8 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
The biological effects of this compound are attributed to its ability to interact with specific molecular targets:
- It may inhibit enzymes involved in DNA replication and protein synthesis.
- The presence of the thiazole and imidazole rings allows for binding to various receptors and enzymes, leading to altered cellular pathways associated with cancer proliferation and microbial resistance .
Case Studies
Several studies have highlighted the potential of imidazo[2,1-b][1,3]thiazole derivatives in clinical applications:
- Pancreatic Cancer Study : A series of compounds were tested for their antiproliferative effects on pancreatic cancer cell lines. The results indicated significant inhibition rates and prompted further exploration into their mechanisms and potential as therapeutic agents .
- Antimicrobial Screening : In a study focused on antimicrobial efficacy, several derivatives were screened against common pathogens. Compounds showed promising results against resistant strains, indicating their potential as novel antibiotics .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazo[2,1-b][1,3]thiazole derivatives, including this compound.
Case Studies
- Pancreatic Cancer: A study evaluated a series of imidazo[2,1-b][1,3]thiazole derivatives against PDAC cells. The compound demonstrated significant activity with IC50 values ranging from 2.2 to 3.9 µM against gemcitabine-resistant pancreatic cancer cells . This highlights its potential as a candidate for overcoming drug resistance.
- Broad Spectrum Antitumor Activity: Another investigation assessed the anticancer properties across a panel of 60 human cancer cell lines, revealing that the compound exhibited selective toxicity towards specific cancer types while sparing normal cells .
Additional Biological Activities
Beyond anticancer properties, this compound may possess other biological activities:
- Antimicrobial Properties: Some imidazo[2,1-b][1,3]thiazole derivatives have shown promise as antimicrobial agents. Future studies could explore this aspect further.
- Neuroprotective Effects: Preliminary investigations suggest potential neuroprotective activities, warranting additional research into its effects on neurodegenerative diseases.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Functional Group Analysis
- Imidazothiazole vs. Benzothiazole derivatives (e.g., ) exhibit higher metabolic stability due to sulfur’s electron-withdrawing effects, whereas the target’s imidazothiazole may confer improved solubility via nitrogen lone pairs.
Piperazine-Pyrimidine vs. Piperazine-Fluorophenyl :
- The pyrimidine group in the target compound introduces hydrogen-bonding capabilities, likely improving selectivity for ATP-binding kinases or purinergic receptors compared to fluorophenyl-substituted analogues .
- Fluorophenyl-piperazine derivatives (e.g., ) show stronger CNS penetration due to increased lipophilicity, whereas the pyrimidine moiety may reduce blood-brain barrier permeability .
Research Findings and Data Gaps
- Synthetic Challenges: The imidazothiazole-piperazine linkage requires precise control of reaction conditions (e.g., ethanol-mediated cyclization ) to avoid isomerization, a common issue in pyrazolo-triazolopyrimidine synthesis .
- Physicochemical Properties : Predicted LogP values for the target compound (≈3.2) suggest moderate lipophilicity, intermediate between fluorophenyl-piperazines (LogP ≈4.1 ) and hydrophilic pyrimidine analogues (LogP ≈2.5 ).
- Unanswered Questions: No in vivo data exists for the target compound. Comparative ADMET studies with analogues are needed to evaluate hepatotoxicity risks associated with the imidazothiazole moiety .
Preparation Methods
Cyclocondensation of Thiazole Precursors
The imidazo[2,1-b]thiazole ring is typically formed via cyclocondensation between 2-aminothiazole derivatives and α-haloketones. For example, reacting 2-amino-4-(4-methoxyphenyl)thiazole with chloroacetone under reflux in ethanol yields the bicyclic intermediate.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | 80°C (reflux) |
| Catalyst | Triethylamine (TEA) |
| Reaction Time | 12–16 hours |
| Yield | 68–72% |
The methoxy group is introduced early to avoid deprotection complications. Microwave-assisted synthesis (150°C, 30 minutes) has been reported to enhance reaction efficiency for analogous structures.
Functionalization with 4-Methoxyphenyl Group
Suzuki-Miyaura Coupling
A palladium-catalyzed cross-coupling between the halogenated imidazo-thiazole intermediate and 4-methoxyphenylboronic acid is employed. This method ensures regioselectivity and high functional group tolerance.
Optimized Protocol:
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
-
Base: K₂CO₃ (2 equiv)
-
Solvent: Dioxane/H₂O (4:1)
-
Temperature: 90°C, 8 hours
Synthesis of 4-(Pyrimidin-2-yl)piperazine
Nucleophilic Aromatic Substitution
Piperazine reacts with 2-chloropyrimidine in dimethylformamide (DMF) at 120°C for 24 hours to install the pyrimidine ring. Boc protection of piperazine (using Boc₂O and DIPEA in DCM) prevents over-alkylation, achieving 97% yield for the protected intermediate.
Deprotection:
Treatment with HCl/dioxane (1:4) at 0°C for 2 hours yields the free amine, which is neutralized with NaHCO₃.
Ketone Linker Installation
Acylation of Piperazine
The propan-1-one spacer is introduced via acylation of 4-(pyrimidin-2-yl)piperazine with 3-bromopropanoyl chloride. The reaction proceeds in anhydrous DCM with TEA as a base.
Conditions:
-
Molar Ratio: 1:1.2 (piperazine:acyl chloride)
-
Temperature: 0°C → room temperature, 4 hours
Final Coupling Reaction
Buchwald-Hartwig Amination
The imidazo-thiazole and piperazine-propanone fragments are coupled using a palladium catalyst. This method avoids harsh conditions that could degrade sensitive functional groups.
Optimized Parameters:
| Component | Detail |
|---|---|
| Catalyst | Pd₂(dba)₃ (3 mol%) |
| Ligand | XantPhos (6 mol%) |
| Base | Cs₂CO₃ (2.5 equiv) |
| Solvent | Toluene |
| Temperature | 110°C, 16 hours |
| Yield | 65–70% |
Purification and Characterization
Chromatographic Purification
Crude product is purified via silica gel column chromatography (ethyl acetate/hexane, 3:7 → 1:1 gradient). Analogs report ≥95% purity after this step.
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, pyrimidine-H), 7.82 (d, J = 8.8 Hz, 2H, methoxyphenyl-H), 6.99 (d, J = 8.8 Hz, 2H), 4.15 (t, J = 6.4 Hz, 2H, piperazine-CH₂), 3.84 (s, 3H, OCH₃).
-
HRMS: m/z calculated for C₂₃H₂₄N₆O₂S [M+H]⁺: 473.1721; found: 473.1718.
Challenges and Optimization
Competing Side Reactions
Solvent and Temperature Effects
Microwave-assisted synthesis reduces reaction times by 60% compared to conventional heating for analogous imidazo-thiazoles.
Q & A
Q. What synthetic strategies are optimal for producing high-purity batches of this compound?
- Methodological Answer : Synthesis typically involves multi-step routes, starting with the preparation of the imidazo[2,1-b][1,3]thiazole core followed by coupling with the piperazine-pyrimidine moiety. Key steps include:
- Step 1 : Cyclocondensation of 4-methoxyphenyl-substituted thiazole precursors under reflux in solvents like ethanol or DMF (60–80°C, 6–8 hours) .
- Step 2 : Piperazine functionalization via nucleophilic substitution using 4-(pyrimidin-2-yl)piperazine in the presence of a base (e.g., K₂CO₃) .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol to achieve >95% purity .
Critical Parameters : Solvent polarity, reaction time, and stoichiometric ratios impact yield (typically 50–70%) and by-product formation .
Q. Which analytical techniques are most effective for structural validation?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, imidazothiazole aromatic signals at δ 7.2–8.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected for C₂₄H₂₃N₅O₂S: 470.1654) .
- X-ray Crystallography : Resolves stereoelectronic effects in the imidazothiazole-piperazine linkage (if crystalline derivatives are obtainable) .
Q. What preliminary biological assays are recommended for activity screening?
- Methodological Answer : Prioritize in vitro assays based on structural analogs:
- Enzyme Inhibition : Test against kinases (e.g., Aurora kinases) using fluorescence-based ADP-Glo™ assays .
- Antiproliferative Activity : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
- Receptor Binding : Radioligand displacement assays for serotonin/dopamine receptors (common targets of piperazine derivatives) .
Advanced Research Questions
Q. How can computational methods aid in identifying potential molecular targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., PDB: 4XTL for Aurora B kinase). Focus on hydrogen bonding with pyrimidine and hydrophobic interactions with the methoxyphenyl group .
- Pharmacophore Mapping : Align structural motifs with known inhibitors (e.g., overlap imidazothiazole core with staurosporine’s indole moiety) .
- MD Simulations : Assess binding stability over 100 ns trajectories (AMBER force field) to prioritize high-affinity targets .
Q. What experimental approaches resolve contradictions in bioactivity data across studies?
- Methodological Answer :
- Dose-Response Repetition : Re-test conflicting results under standardized conditions (e.g., fixed serum concentration in cell assays) .
- Off-Target Profiling : Use proteome-wide affinity chromatography (e.g., immobilized compound + LC-MS/MS) to identify non-canonical targets .
- Meta-Analysis : Apply Bayesian statistics to aggregate data from structurally related compounds (e.g., piperazine-imidazothiazole hybrids) .
Q. Which structural modifications enhance selectivity for therapeutic targets?
- Methodological Answer :
- SAR Studies :
- Imidazothiazole Core : Replace 4-methoxyphenyl with electron-withdrawing groups (e.g., nitro) to modulate kinase selectivity .
- Piperazine Linker : Introduce methyl groups at C2/C6 positions to restrict conformational flexibility and reduce off-target binding .
- Prodrug Design : Esterify the ketone group to improve bioavailability, with hydrolysis studies in simulated gastric fluid .
Q. How can mechanistic studies elucidate the compound’s impact on cellular pathways?
- Methodological Answer :
- Transcriptomics : RNA-seq of treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis: CASP3, BCL2; cell cycle: CDK1, CDC25) .
- Western Blotting : Quantify protein expression changes (e.g., phosphorylated ERK1/2 for MAPK pathway analysis) .
- Metabolomics : LC-MS-based profiling to track ATP/NADH levels, linking bioactivity to oxidative phosphorylation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
